2-Nitrophenyl chlorothioformate
Description
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Properties
CAS No. |
31836-20-1 |
|---|---|
Molecular Formula |
C7H4ClNO3S |
Molecular Weight |
217.63 g/mol |
IUPAC Name |
O-(2-nitrophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H4ClNO3S/c8-7(13)12-6-4-2-1-3-5(6)9(10)11/h1-4H |
InChI Key |
YAHJUSXRFBAZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=S)Cl |
Origin of Product |
United States |
Mechanistic Investigations of 2 Nitrophenyl Chlorothioformate Reactivity
Solvolytic Reaction Pathways of Aryl Chlorothioformates
The solvolysis of aryl chloroformates, including the nitrophenyl-substituted variants, is typically characterized by a bimolecular process. The presence of the nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by solvent molecules.
Elucidation of Addition-Elimination Mechanisms
Kinetic studies on aryl chloroformates strongly support a stepwise addition-elimination (or association-dissociation) mechanism. mdpi.comresearchgate.net For substrates like p-nitrophenyl chloroformate, the reaction is believed to proceed via the formation of a tetrahedral intermediate. mdpi.com The initial and typically rate-determining step is the nucleophilic addition of a solvent molecule (SOH) to the carbonyl carbon. This is followed by the subsequent elimination of the leaving group, which in this case would be the 2-nitrophenoxide anion and hydrogen chloride.
The strong inductive electron-withdrawing effect of the nitro group makes the carbonyl carbon significantly more positive, thereby accelerating the initial nucleophilic attack by the solvent. mdpi.com This leads to a general reactivity order where nitrophenyl chloroformates solvolyze faster than their unsubstituted or electron-donating substituted counterparts. mdpi.com
Characterization of Ionization Pathways
While a pure ionization (SN1) pathway, involving the formation of an acylium ion, is a possible mechanism for some acyl halides, it is not the dominant pathway for aryl chloroformates under typical solvolytic conditions. The analysis of solvent effects shows a significant dependence on solvent nucleophilicity, which is characteristic of a bimolecular mechanism rather than a unimolecular, ionization-driven process. mdpi.comresearchgate.net The contribution of bond-breaking (ionization) is present but is secondary to the bond-making process of nucleophilic attack.
Influence of Solvent Nucleophilicity and Ionizing Power on Solvolysis Rates
The rates of solvolysis for these compounds are highly sensitive to the properties of the solvent, specifically its nucleophilicity and ionizing power. A more nucleophilic solvent can more effectively attack the electrophilic carbon, increasing the reaction rate. Similarly, a solvent with higher ionizing power can better stabilize the developing charges in the transition state and the leaving group, also contributing to a faster reaction.
To quantify the influence of the solvent, the extended Grunwald-Winstein equation is employed:
log(k/k₀) = lNT + mYCl
Here, k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively. NT is the solvent nucleophilicity parameter, and YCl is the solvent ionizing power parameter for a chloride leaving group. The sensitivities to these parameters, l (bond-making) and m (bond-breaking), provide crucial mechanistic information.
For p-nitrophenyl chloroformate, analysis across 39 different solvents at 25°C yielded sensitivity values of l = 1.68 ± 0.06 and m = 0.46 ± 0.04. mdpi.com The large l value indicates a high sensitivity to solvent nucleophilicity, confirming that the rate-determining step involves nucleophilic attack by the solvent. The moderate m value shows that the process is also sensitive to the solvent's ability to stabilize ions, as expected for a reaction where charge separation occurs in the transition state. mdpi.com These values are consistent with a bimolecular addition-elimination mechanism where the addition step is rate-determining. mdpi.comresearchgate.net The ratio of l/m for p-nitrophenyl chloroformate is approximately 3.67, further supporting a mechanism with significant associative character. mdpi.com
Table 1: Grunwald-Winstein Parameters for the Solvolysis of Aryl Chloroformates at 25.0 °C Note: The data presented below is for analogous compounds, illustrating the typical values obtained in these studies.
| Compound | l (Sensitivity to NT) | m (Sensitivity to YCl) | l/m Ratio | Postulated Mechanism |
| p-Nitrophenyl chloroformate | 1.68 | 0.46 | 3.67 | Addition-Elimination |
| Phenyl chloroformate | 1.66 | 0.56 | 2.96 | Addition-Elimination |
| p-Methoxyphenyl chloroformate | 1.58 | 0.57 | 2.77 | Addition-Elimination |
This table is generated based on data reported in studies of p-nitrophenyl chloroformate and its analogues. mdpi.comresearchgate.net
Nucleophilic Substitution Reactions with Amines and Other Nucleophiles
2-Nitrophenyl chlorothioformate is expected to react readily with a variety of nucleophiles, most notably amines, in what are known as aminolysis reactions.
Aminolysis Kinetics and Mechanisms
Kinetic investigations into the reactions of secondary alicyclic amines with analogous compounds, such as p-nitrophenyl chlorothionoformate and p-nitrophenyl chloroformate, in aqueous solution reveal a consistent mechanistic picture. acs.orgnih.govacs.org The reactions follow a stepwise mechanism proceeding through a zwitterionic tetrahedral addition intermediate (T±). acs.orgacs.org
The formation of this intermediate is the rate-determining step. nih.govacs.org The reaction exhibits pseudo-first-order kinetics when an excess of the amine is used. The second-order rate constants (kN) can be determined from the slopes of plots of the observed rate constant (kobsd) against the concentration of the free amine. acs.org
Further mechanistic insight comes from Brønsted-type plots (log kN vs. the pKa of the amine). For the aminolysis of p-nitrophenyl chlorothionoformate and p-nitrophenyl chloroformate, these plots are linear with a slope (β value) of approximately 0.26. acs.orgnih.govacs.org This low β value is indicative of a small degree of bond formation between the nitrogen nucleophile and the carbonyl carbon in the transition state, which is characteristic of a stepwise mechanism where the formation of the tetrahedral intermediate is the rate-limiting step. acs.org The reaction is generally faster with more basic amines, as expected for a nucleophilic attack.
Table 2: Kinetic Data for the Aminolysis of 4-Nitrophenyl Chlorothionoformate with Secondary Alicyclic Amines Note: This data illustrates the relationship between amine basicity and reaction rate for a closely related substrate.
| Amine | pKa | kN (M-1s-1) |
| Morpholine | 8.36 | 1260 |
| Piperazine | 9.83 | 11200 |
| Piperidine | 11.12 | 55000 |
This table is generated based on data reported in the kinetic study of the aminolysis of 4-nitrophenyl chlorothionoformate. acs.orgnih.gov
Formation and Role of Zwitterionic Tetrahedral Intermediates
The aminolysis of aryl chlorothionoformates is widely accepted to proceed through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate (T±). nih.govacs.org In the case of this compound, the reaction with a secondary alicyclic amine would involve the nucleophilic attack of the amine on the electrophilic carbonyl carbon. This initial attack leads to the formation of a transient T± intermediate.
Brönsted-Type Correlations in Aminolysis Reactions
Brönsted-type correlations, which relate the logarithm of the rate constant to the pKa of the nucleophile, are powerful tools for elucidating reaction mechanisms. For the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates with a series of secondary alicyclic amines in aqueous solution, linear Brönsted-type plots are observed with a slope (β) of 0.26. nih.govacs.org This relatively small β value is consistent with a stepwise mechanism where the formation of the zwitterionic tetrahedral intermediate is the rate-determining step.
| Substrate | Nucleophile Series | Brönsted β Value | Mechanism |
| Phenyl Chlorothionoformate | Secondary Alicyclic Amines | 0.26 | Stepwise (T± formation is RDS) |
| 4-Nitrophenyl Chlorothionoformate | Secondary Alicyclic Amines | 0.26 | Stepwise (T± formation is RDS) |
| Phenyl Chloroformate | Secondary Alicyclic Amines | 0.23 | Stepwise (T± formation is RDS) |
| 4-Nitrophenyl Chloroformate | Secondary Alicyclic Amines | 0.26 | Stepwise (T± formation is RDS) |
Data sourced from studies on analogous compounds. nih.govacs.orgacs.org
Alcoholysis and Thiolysis Mechanistic Insights
Detailed mechanistic studies specifically on the alcoholysis and thiolysis of this compound are limited in the available literature. However, general principles of nucleophilic acyl substitution suggest that these reactions would also proceed through a tetrahedral intermediate. The reactivity in these processes would be influenced by the nucleophilicity of the attacking alcohol or thiol and the stability of the corresponding tetrahedral intermediate. The electron-withdrawing nitro group is anticipated to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack.
Comparative Mechanistic Analyses with Analogous Carbonyl Derivatives
To gain a deeper understanding of the reactivity of this compound, it is instructive to compare its behavior with that of related compounds, such as aryl chloroformates and other regioisomers.
Sulfur vs. Oxygen Atom Influence on Electrophilicity and Reaction Pathways (e.g., vs. Aryl Chloroformates, Aryl Chlorothionoformates)
The substitution of the ester oxygen atom in an aryl chloroformate with a sulfur atom to form an aryl chlorothioformate has a significant impact on the molecule's electrophilicity and reaction pathways. Kinetic studies on the aminolysis of phenyl and 4-nitrophenyl chloroformates and their corresponding chlorothionoformates reveal that the chloroformates are more reactive than their thio-analogues. acs.org This difference in reactivity is attributed to the harder character of the carbonyl group in chloroformates compared to the thiocarbonyl group in chlorothioformates, making the former more susceptible to attack by hard nucleophiles like amines. acs.org
The replacement of the oxygen with a sulfur atom in the tetrahedral intermediate (S- vs. O-) also plays a role. The destabilization of the T± intermediate in the case of chlorothionoformates can influence the reaction mechanism. acs.org While both chloroformates and chlorothionoformates react via a stepwise mechanism in aqueous solution, in less polar solvents like acetonitrile, the aminolysis of substituted phenyl chloroformates can become a concerted process due to the destabilization of the T± intermediate. nih.govacs.org
| Substrate | Relative Reactivity in Aminolysis |
| 4-Nitrophenyl Chloroformate | More Reactive |
| 4-Nitrophenyl Chlorothionoformate | Less Reactive |
Based on comparative studies of aminolysis reactions. acs.org
Regioisomeric Effects of the Nitro Group on Reactivity (Ortho- vs. Para-Substituted Analogues)
The position of the nitro group on the phenyl ring has a profound effect on the reactivity of the chlorothioformate. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making the substrate more reactive towards nucleophiles. While direct comparative kinetic data for the aminolysis of this compound and its 4-nitro isomer is not available, studies on the hydrolysis of nitrophenyl acetates can provide some insights. In the hydrolysis of nitrophenyl acetates, the para-nitro isomer generally exhibits a slightly higher reactivity than the ortho-nitro isomer, which can be attributed to a combination of electronic and steric factors.
The ortho-nitro group, despite its strong electron-withdrawing inductive and resonance effects, can also exert a steric hindrance effect on the approaching nucleophile. Furthermore, intramolecular interactions between the ortho-nitro group and the reaction center could potentially influence the stability of the transition state and the tetrahedral intermediate. A study on the solvolysis of p-nitrophenyl chloroformate using the extended Grunwald-Winstein equation showed a significant sensitivity to both solvent nucleophilicity and ionizing power, consistent with an addition-elimination mechanism where the addition step is rate-determining. mdpi.com A similar detailed analysis for the ortho-isomer would be necessary to fully delineate the regioisomeric effects.
Applications in Advanced Organic Synthesis
Reagent for Functional Group Interconversion and Derivatization
Functional group interconversions are fundamental operations in multi-step organic synthesis, allowing for the strategic modification of molecular architecture. nih.govresearchgate.net 2-Nitrophenyl chlorothioformate serves as a key reagent in this context, enabling the introduction of sulfur-containing moieties and the protection of reactive functional groups.
A primary application of this compound is the introduction of the thiocarbonyl (C=S) functional group into organic molecules. This is typically achieved through its reaction with nucleophiles. For instance, reacting this compound with alcohols (R-OH) or amines (R-NH₂) yields O-aryl thiocarbonates and N-aryl thiocarbamates, respectively. These reactions represent a direct method for converting hydroxyl and amino groups into functionalities containing a thiocarbonyl unit.
The synthesis of thiocarbamates, for example, is a well-established transformation in organic chemistry, with various methods available. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orggoogle.com The use of a chlorothioformate provides a reliable route to these structures. The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol or amine attacks the electrophilic carbon of the chlorothioformate, displacing the chloride leaving group.
Table 1: Introduction of Thiocarbonyl Group using this compound
| Reactant | Product Type | General Reaction |
|---|---|---|
| Alcohol (R-OH) | O-(2-Nitrophenyl) Thiocarbonate | R-OH + ClC(=S)OAr-NO₂ → R-OC(=S)OAr-NO₂ + HCl |
| Primary/Secondary Amine (R₂NH) | N-(2-Nitrophenyl) Thiocarbamate | R₂NH + ClC(=S)OAr-NO₂ → R₂N-C(=S)OAr-NO₂ + HCl |
Ar represents the aromatic ring.
The protection of reactive functional groups is a critical strategy in the synthesis of complex molecules to prevent unwanted side reactions. nih.gov While this compound forms thiocarbonates and thiocarbamates, these can be viewed as the thio-analogs of carbonate and carbamate (B1207046) protecting groups, which are mainstays in organic synthesis (e.g., Boc, Cbz, Fmoc). nih.gov
The reaction of this compound with an alcohol or amine installs the O-(2-nitrophenyl)thiocarbonyl or N-(2-nitrophenyl)thiocarbonyl group, effectively masking the nucleophilicity of the original functional group. The presence of the ortho-nitro group is significant, as such motifs are often employed in the design of photolabile protecting groups. rsc.orgnih.gov The nitro group can render the protecting group susceptible to cleavage under specific conditions, such as UV irradiation or chemical reduction, allowing for controlled deprotection. This orthogonality is highly valuable in multi-step synthesis where several protecting groups must be removed selectively.
Table 2: Protection of Functional Groups
| Functional Group | Protecting Group Formed | Key Feature of Protecting Group | Potential Deprotection Strategy |
|---|---|---|---|
| Hydroxyl (-OH) | O-(2-Nitrophenyl)thiocarbonate | Ortho-nitroaryl group | Photolysis or Reduction |
In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often necessary to detect molecules that lack a strong chromophore or fluorophore. nih.govsigmaaldrich.com Aliphatic amines and alcohols, for instance, are generally difficult to detect using standard UV-Vis detectors. sigmaaldrich.com
This compound can be employed as a pre-column derivatization reagent. By reacting it with an analyte containing a primary or secondary amine or a hydroxyl group, the 2-nitrophenyl moiety, which is a potent chromophore, is attached to the analyte. This significantly enhances its molar absorptivity, allowing for sensitive detection by HPLC-UV. This strategy is analogous to the use of other well-known derivatizing reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which are used to attach fluorescent or chromophoric tags to analytes. researchgate.netthermofisher.commdpi.com
Table 3: Analytical Derivatization Strategy
| Analyte Functional Group | Derivatizing Reagent | Resulting Derivative | Purpose of Derivatization |
|---|
Role in Peptide and Bioconjugate Chemistry
The principles of reactivity that make this compound useful in general organic synthesis are extended to the more specialized fields of peptide and bioconjugate chemistry.
The formation of a peptide bond requires the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. A classic strategy involves the use of activated esters. p-Nitrophenyl esters, for example, have been widely used for this purpose. epa.gov
By analogy, this compound can be used to generate activated ester analogues for peptide synthesis. The process would involve first reacting the N-protected amino acid with this compound to form an O-(2-nitrophenyl) thiocarbonate anhydride (B1165640). This mixed anhydride would be highly reactive, with the O-(2-nitrophenyl)thiocarbonate portion acting as a good leaving group. The electron-withdrawing nature of the ortho-nitro group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the N-terminal amine of a peptide, thus forming the desired peptide bond.
Post-synthesis modification of peptides is a common technique to introduce new functionalities or probes. This compound can be used to directly modify peptides. It will react with free amino groups, such as the N-terminus or the side chain of a lysine (B10760008) residue, to form a stable thiocarbamate linkage. This provides a method for attaching the 2-nitrophenyl group to a peptide, which could be useful for creating photo-caged peptides or for introducing a chromophoric label.
While the reagent directly forms thiocarbamates, it can also be involved in strategies for thiourea (B124793) formation. For example, a primary amine can be converted into an isothiocyanate, which then reacts with another amine to yield a thiourea. Phenyl chlorothionoformate, a related reagent, is used in a two-step process to generate isothiocyanates from primary amines. organic-chemistry.org This isothiocyanate can then be reacted with an amino group on a peptide to form a thiourea linkage, a structure known for its diverse biological activities and utility in medicinal chemistry.
Ortho-Nitrophenyl Derivatives as Photolabile Protecting Groups for Carboxylates in Solid-Phase Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the temporary blocking of reactive functional groups is paramount. Photolabile protecting groups (PLPGs) offer a distinct advantage by allowing for deprotection under mild UV irradiation, thereby avoiding the harsh acidic or basic conditions required for traditional protecting groups. nih.govpsu.edu This method is not only efficient but also aligns with green chemistry principles by minimizing chemical waste. nih.gov
Derivatives of the ortho-nitrophenyl moiety are among the most common and effective PLPGs employed for this purpose. psu.edunih.gov The 2-nitrobenzyl group and its analogues are widely used due to their reliable cleavage upon UV exposure, typically at wavelengths around 365 nm. nih.govpsu.edu This photo-induced cleavage generates the free carboxyl group of the peptide and a nitroso-ketone or aldehyde by-product. psu.edu
Researchers have developed various linkers and protecting groups based on this chemistry. For instance, the 2-(2-nitrophenyl)propyl (Npp) group has been successfully used to block the carboxyl group of amino acids. rsc.org This group is fully compatible with the standard Fmoc–t-Bu SPPS strategy and can be removed quickly and quantitatively with UV light. rsc.org Similarly, the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group has been established as a photolabile amino-protecting group that cleaves approximately twice as fast as the more traditional o-nitroveratryloxycarbonyl (NVOC) group. google.com
A notable application involves designing linkers that attach the growing peptide chain to the solid support resin. A linker based on 2-hydroxy-3-(2-nitrophenyl)-heptanoic acid (Nph) has been synthesized for this purpose. nih.govresearchgate.net Peptides built on this Nph-derivatized resin can be cleaved from the support using UV light, which is a significant improvement over methods requiring harsh acid treatments like trifluoroacetic acid (TFA). nih.govresearchgate.net This approach has been successfully applied to the synthesis of both linear and complex cyclic peptides. nih.gov
Table 1: Ortho-Nitrophenyl-Based Photolabile Protecting Groups in SPPS
| Protecting Group/Linker | Structure Base | Application | Key Features |
| Npp | 2-(2-nitrophenyl)propyl | Carboxyl group protection | Rapidly removed by UV light; Compatible with Fmoc-SPPS. rsc.org |
| NPPOC | 2-(2-nitrophenyl)propyloxycarbonyl | Amino group protection | Cleaves twice as fast as NVOC-protected amino acids under UV. google.com |
| Nph | 2-hydroxy-3-(2-nitrophenyl)-heptanoic acid | Resin linker | Allows peptide cleavage from resin via UV exposure, avoiding harsh acids. nih.govresearchgate.net |
| Npb-OH | 3-(o-Nitrophenyl)butan-2-ol | Carboxyl group protection | High photolysis rate; Stable in standard Fmoc-SPPS conditions; Used for cyclic peptide synthesis. nih.gov |
Synthesis of Diverse Heterocyclic Compounds
The 2-nitrophenyl motif is a valuable building block for the synthesis of various heterocyclic systems, which are core structures in many pharmaceutically active compounds.
Formation of Nitrogen-Containing Heterocycles (e.g., through intramolecular cyclization pathways)
The 2-nitrophenyl group can be incorporated into precursor molecules that are designed to undergo cyclization to form complex nitrogen-containing heterocycles. A prominent example is the synthesis of tetrahydroisoquinoline derivatives. nih.govresearchgate.net
The synthesis often begins with a cyclocondensation reaction. For example, treating a 2-acetylcyclohexanone (B32800) derivative bearing a 2-nitrophenyl group with cyanothioacetamide in the presence of a base leads to the formation of a 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(2-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione. researchgate.net This initial product serves as a versatile intermediate. Subsequent reaction of this thione with various halo compounds allows for substitution at the sulfur atom. Further treatment under basic conditions can induce an intramolecular cyclization, specifically a Thorpe–Ziegler reaction, to yield fused heterocyclic systems like thieno[2,3-c]isoquinolines. nih.gov These multi-step syntheses demonstrate how the 2-nitrophenyl group is strategically positioned to facilitate the construction of complex, polycyclic nitrogen heterocycles.
Table 2: Synthesis of Nitrogen-Containing Heterocycles
| Starting Material Component | Reaction Type | Resulting Heterocycle | Ref. |
| 2,4-diacetyl-5-hydroxy-5-methyl-3-(2-nitrophenyl)cyclohexanone | Cyclocondensation | 5,6,7,8-Tetrahydroisoquinoline | researchgate.net |
| Substituted 5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | Intramolecular Thorpe–Ziegler Cyclization | Thieno[2,3-c]isoquinoline | nih.gov |
Utility in the Construction of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are a critical class of compounds in medicinal chemistry, forming the basis for a wide range of therapeutic agents. openmedicinalchemistryjournal.comnih.govnih.gov The synthesis of these structures can leverage nitrophenyl-containing precursors.
A relevant example is the synthesis of 2-nitrothiophenes. One synthetic route involves a tandem Henry reaction followed by a nucleophilic substitution on a sulfur atom. researchgate.net The process can start with β-chlorovinyl aldehydes, which are converted to 3-thiocyanatoacroleins. The subsequent reaction of these thiocyanates with nitromethane (B149229), promoted by a base, triggers a cascade that results in the formation of the 2-nitrothiophene (B1581588) ring. researchgate.net While this specific example uses nitromethane as the nitro source, it illustrates the established principle of combining nitroalkanes with sulfur-containing synthons to build nitro-substituted sulfur heterocycles, a strategy applicable to precursors derived from this compound.
Generation of Reactive Intermediates and Small Molecules
Beyond its role as a structural component, this compound and its analogues can serve as progenitors for reactive intermediates and small signaling molecules.
Controlled Release of Carbon Disulfide (CS2) from Thiocarbonate Analogues
Carbon disulfide (CS2) is a small molecule with potential biological relevance, analogous to carbonyl sulfide (B99878) (COS) and hydrogen sulfide (H2S). nih.gov Developing chemical tools for the controlled release of CS2 is an active area of research. Thiocarbonate analogues derived from chlorothioformates have been identified as effective precursors for CS2 generation.
The core reaction involves the treatment of a nitrophenyl chlorothioformate with a nucleophile to form a more stable O-alkyl S-(p-nitrophenyl) thiocarbonate. This thiocarbonate analogue can then be triggered to release CS2. Specifically, reacting these electron-poor thiocarbonates with a hydrosulfide (B80085) source (such as NBu4SH) initiates a reaction cascade that liberates carbon disulfide. nih.gov The process has been monitored using 13C NMR spectroscopy, confirming the formation of CS2 from the thiocarbonate precursor. nih.gov This methodology provides a pathway for the triggered and controlled generation of CS2 for research applications.
Table 3: Generation of Small Molecules
| Precursor Class | Trigger | Released Molecule | Ref. |
| Thiocarbonate Analogues (from Nitrophenyl chlorothioformate) | Hydrosulfide (HS⁻) | Carbon Disulfide (CS₂) | nih.gov |
Computational and Spectroscopic Approaches in the Study of 2 Nitrophenyl Chlorothioformate
Theoretical Chemistry for Reaction Pathway Elucidation and Electronic Structure
Theoretical chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricate details of reaction mechanisms that are often difficult to capture experimentally. By modeling the potential energy surface, researchers can identify and characterize transient species such as intermediates and transition states, providing a quantitative understanding of reaction barriers and pathways.
Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States
While specific DFT studies on 2-Nitrophenyl chlorothioformate are not extensively available in the public domain, the principles can be effectively illustrated through studies on analogous compounds like p-nitrophenyl trifluoroacetate. researchgate.net Computational investigations into the hydrolysis of such esters have provided significant insights into the role of solvent molecules in stabilizing transition states and intermediates. researchgate.net
For instance, in the hydrolysis of p-nitrophenyl trifluoroacetate, DFT calculations at the B3LYP-D3/6-311++G(d,p) level of theory have been used to model the reaction pathway. researchgate.net These studies reveal a stepwise mechanism involving the formation of a tetrahedral intermediate. The calculations demonstrate that the transition state leading to this intermediate is significantly stabilized by the participation of a network of water molecules. researchgate.net For a reaction involving a five-water molecule cluster, the transition state was found to be enthalpically more stable than the reactants. researchgate.net
A similar mechanistic approach can be postulated for the reactions of this compound. The reaction with a nucleophile would likely proceed through a tetrahedral intermediate. DFT calculations could be employed to determine the geometry and energy of this intermediate, as well as the transition states for its formation and breakdown. The presence of the ortho-nitro group is expected to influence the stability of these species through both inductive and resonance effects, which can be quantified through computational analysis.
Table 1: Calculated Enthalpies for the Hydrolysis of a p-Nitrophenyl Ester Analogue with a Five-Water Cluster
| Species | Relative Enthalpy (kcal/mol) |
| Reactants + 5 H₂O | 0.0 |
| Transition State | -5.3 |
| Tetrahedral Intermediate | -10.1 |
| Products + 5 H₂O | -15.8 |
Data is hypothetical and based on values reported for analogous compounds for illustrative purposes.
Computational Analysis of Bond Dissociation Energies and Electrophilic Character
The electrophilic character of this compound is a key determinant of its reactivity. The electron-withdrawing nitro group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Computational methods can quantify this electrophilicity through various means, including the calculation of Mulliken or Natural Bond Orbital (NBO) charges.
Bond Dissociation Energy (BDE) is another critical parameter that can be investigated using DFT. The BDE of the C-Cl bond in this compound is a measure of the energy required to homolytically cleave this bond. A lower BDE would suggest a greater propensity for reactions involving the departure of the chloride ion. DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets, can provide reliable estimates of BDEs. colab.ws
Studies on related nitroaromatic compounds have shown that the presence of a nitro group generally lowers the BDE of adjacent bonds. colab.ws For this compound, it is expected that the C-Cl bond would be weaker compared to its non-nitrated counterpart, phenyl chlorothioformate. This weakening arises from the stabilization of the resulting acyl radical by the electron-withdrawing nitro group.
Table 2: Hypothetical Bond Dissociation Energies (BDEs) Calculated by DFT
| Compound | Bond | Calculated BDE (kcal/mol) |
| Phenyl chlorothioformate | C-Cl | 75.2 |
| This compound | C-Cl | 71.5 |
| 4-Nitrophenyl chlorothioformate | C-Cl | 70.8 |
These values are illustrative and intended to show expected trends based on electronic effects.
Spectroscopic Techniques for Mechanistic and Kinetic Analysis
Spectroscopic methods provide the experimental backbone for validating theoretical predictions and for monitoring the progress of chemical reactions in real-time. Techniques like Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy are indispensable for identifying products, detecting intermediates, and determining reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Reaction Monitoring and Product Elucidation
In situ NMR spectroscopy is a powerful technique for studying reaction mechanisms as they occur, without the need for quenching or sample workup. nih.gov This method allows for the direct observation of the appearance of products and the disappearance of reactants over time. Furthermore, under favorable conditions, it is possible to detect and characterize transient intermediates that may not be observable by other means.
For a reaction involving this compound, such as its reaction with an alcohol to form a thiocarbonate, ¹H and ¹³C NMR spectroscopy could be used to monitor the reaction progress. The aromatic region of the ¹H NMR spectrum would show characteristic shifts for the protons on the nitrophenyl ring, which would change as the chlorothioformate is converted to the product. Similarly, the ¹³C NMR spectrum would show a distinct signal for the carbonyl carbon, which would shift upon substitution of the chlorine atom.
By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed. This data can then be used to determine the reaction order and rate constant, providing valuable information about the reaction mechanism.
UV-Visible Spectroscopy for Kinetic Measurements and Monitoring of Leaving Group Expulsion
UV-Visible spectroscopy is a particularly useful technique for studying reactions that involve a change in chromophores. The nitrophenyl group in this compound is a strong chromophore, and its UV-Vis absorption spectrum is sensitive to changes in its chemical environment.
The expulsion of the 2-nitrophenoxide or 2-nitrophenylthiolate leaving group in nucleophilic substitution reactions often leads to a significant change in the UV-Vis spectrum. This is because the anionic form of the leaving group typically has a much stronger and red-shifted absorption compared to the starting material. By monitoring the increase in absorbance at the wavelength corresponding to the leaving group anion, the rate of its formation can be accurately measured.
This approach has been successfully applied to study the solvolysis of p-nitrophenyl chloroformate, a close analogue of the title compound. mdpi.com The rate of release of the p-nitrophenoxide ion is followed spectrophotometrically, allowing for the determination of first-order rate constants under various solvent conditions. A similar strategy could be readily adapted for kinetic studies of this compound.
Table 3: Spectroscopic Data for a Hypothetical Reaction of this compound
| Species | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) | UV-Vis λmax (nm) |
| This compound | 8.1-8.4 (m, aromatic) | ~170 (C=O) | ~270 |
| 2-Nitrophenylthiolate (leaving group) | 7.8-8.1 (m, aromatic) | - | ~410 |
| Product (e.g., a thiocarbonate) | Varies with nucleophile | ~165 (C=O) | ~275 |
These are representative values and would vary depending on the specific reaction and solvent conditions.
Q & A
Q. What is a reliable laboratory synthesis method for 2-nitrophenyl chlorothioformate?
While direct synthesis protocols for this compound are sparse in the literature, analogous chloroformate syntheses suggest using triphosgene (bis(trichloromethyl) carbonate) with a thiol precursor (e.g., 2-nitrophenylthiol) in the presence of a base like triethylamine. For example, S-ethyl chlorothioformate was synthesized via triphosgene and ethanethiol under controlled conditions, with matrix isolation FTIR used to confirm product stability . Adapting this method, researchers should optimize stoichiometry and reaction temperature while monitoring intermediates via TLC or NMR.
Q. What safety precautions are critical when handling this compound?
Although toxicity data specific to this compound are limited, extrapolation from ethyl chlorothioformate studies indicates severe respiratory and dermal hazards. Interim AEGL-2 guidelines for ethyl chlorothioformate recommend exposure limits of 0.17–0.33 ppm (4–8 hours) to prevent irreversible effects . Use fume hoods, nitrile gloves, and full-face respirators. Store at 0–6°C to minimize decomposition risks .
Q. How can this compound be purified and characterized post-synthesis?
Purification typically involves fractional distillation or recrystallization in non-polar solvents (e.g., hexane). Characterization should combine GC-MS for molecular weight confirmation and FTIR to detect characteristic C=S (thioester, ~1100 cm⁻¹) and NO₂ (nitro group, ~1520 cm⁻¹) stretches . For advanced validation, X-ray crystallography or high-resolution NMR in deuterated chloroform can resolve structural ambiguities.
Advanced Research Questions
Q. How do contradictions in toxicity data for chloroformates impact risk assessment for 2-nitrophenyl derivatives?
Ethyl chlorothioformate studies show no genotoxicity in Salmonella assays , but the absence of carcinogenicity or reproductive toxicity data creates uncertainty. For 2-nitrophenyl analogs, researchers must reconcile nitro group reactivity (potential mutagenicity) with chloroformate instability. Methodologically, employ Ames tests with mammalian metabolic activation and compare results to structural analogs like 2-nitrophenyl-β-D-galactopyranoside (a stable glycoside) to isolate toxicity mechanisms .
Q. What analytical techniques quantify this compound in complex biological matrices?
Derivatization with hydrazide reagents (e.g., 4-hydroxybenzhydrazide) followed by LC-MS/MS is effective for trace detection. For example, nitrophenyl derivatives like NPAOZ and NPAMOZ were quantified using isotopically labeled internal standards (e.g., AOZ-d4, AMOZ-d5) to correct matrix effects . Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) and use MRM transitions for selectivity.
Q. How does photolytic degradation of this compound influence its stability in experimental setups?
UV-visible irradiation studies on S-ethyl chlorothioformate in Ar/N₂ matrices revealed photoevolution pathways, including C–S bond cleavage and radical formation . For 2-nitrophenyl derivatives, shield reactions from light and conduct stability tests under inert atmospheres. Monitor degradation via time-resolved FTIR or HPLC to identify byproducts like 2-nitrophenol or thiophosgene.
Q. What role does this compound play in synthesizing heterocyclic compounds?
Chloroformates are key in forming carbamate or thiocarbamate linkages. For instance, ethyl chlorothioformate was used to synthesize 4-hydroxymethyl-2-oxazolidinone via serinol derivatization . Apply similar strategies to prepare nitrophenyl-functionalized oxazolidinones or thiohydantoins, optimizing reaction pH (6–8) to balance nucleophilicity and reagent stability.
Methodological Considerations for Data Interpretation
- Contradictions in Reactivity: Discrepancies between computational predictions (e.g., DFT for C=S bond stability) and experimental results may arise from solvent polarity or trace moisture. Always include control experiments with anhydrous conditions .
- Quantitative vs. Qualitative Analysis: When using internal standards (e.g., DNSAH-13C6), validate recovery rates (≥80%) in spiked matrices to avoid false negatives in trace analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
